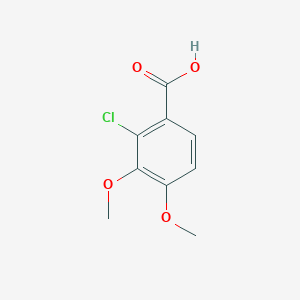

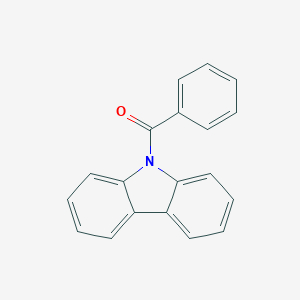

![molecular formula C34H30N4O5 B105332 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 17352-47-5](/img/structure/B105332.png)

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

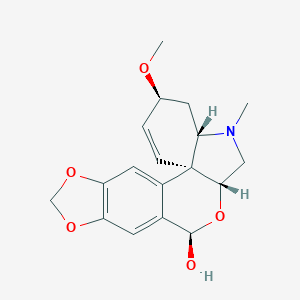

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as BNH, is a synthetic compound used in scientific research. It is a member of the azo dyes family and is commonly used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. BNH has been synthesized using various methods and has demonstrated promising results in scientific research applications.

Mecanismo De Acción

The mechanism of action of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its binding to proteins and changing its fluorescent properties upon binding. The binding of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide to proteins can induce conformational changes that can be detected using fluorescence spectroscopy. The changes in fluorescence can be used to determine the binding affinity and kinetics of the protein-ligand interaction.

Biochemical and Physiological Effects

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is only used in scientific research applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in lab experiments include its high sensitivity and selectivity for protein-ligand interactions and enzyme kinetics. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide include its potential toxicity and limited solubility in aqueous solutions. It also requires specialized equipment and expertise to perform fluorescence spectroscopy experiments.

Direcciones Futuras

There are several future directions for 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide research, including the development of new synthetic methods for 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide derivatives with improved properties. The application of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in drug discovery and development is also an area of interest, as it can be used to screen for potential drug candidates and study their interactions with target proteins. The use of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in live cell imaging and in vivo studies is also an area of active research, as it can provide insights into protein-ligand interactions and enzyme kinetics in a more physiological context.

Métodos De Síntesis

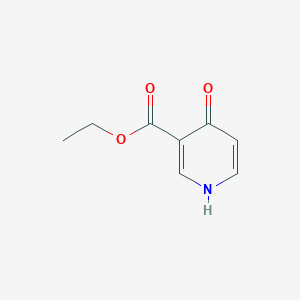

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide can be synthesized through a multi-step process that involves the coupling of 4-amino-2,5-diethoxybenzoic acid with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The resulting compound is then coupled with 3-hydroxy-N-phenylnaphthalene-2-carboxamide using diazotization and azo coupling reactions. The final product is purified through column chromatography and characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is widely used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. Its ability to bind to proteins and change its fluorescent properties upon binding makes it an excellent tool for studying protein conformational changes and ligand binding kinetics. 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has also been used to study enzyme activity and inhibition, as it can act as an inhibitor or activator depending on the enzyme and the experimental conditions.

Propiedades

Número CAS |

17352-47-5 |

|---|---|

Nombre del producto |

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |

Fórmula molecular |

C34H30N4O5 |

Peso molecular |

574.6 g/mol |

Nombre IUPAC |

4-[(4-benzamido-2,5-diethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C34H30N4O5/c1-3-42-29-21-28(30(43-4-2)20-27(29)36-33(40)22-13-7-5-8-14-22)37-38-31-25-18-12-11-15-23(25)19-26(32(31)39)34(41)35-24-16-9-6-10-17-24/h5-21,39H,3-4H2,1-2H3,(H,35,41)(H,36,40) |

Clave InChI |

UYMLFZPTHZOMMR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |

SMILES canónico |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |

Otros números CAS |

17352-47-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)